REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][OH:8])=[N:2]1.C(=O)([O-])[O-].[Na+].[Na+].I[CH:16]([CH3:18])[CH3:17]>CN(C)C=O>[CH:16]([N:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][OH:8])=[N:2]1)([CH3:18])[CH3:17] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1)CCO
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was then cooled to ambient and
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between water and dichloromethane
|
Type
|
WASH
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Details
|
The organic phase was then washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
was then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The remaining organics were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |